H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH

Gene Therapy AAV Vector Engineering Muscle Tropism

Procure H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP), a sequence-specific muscle-targeting heptapeptide (ASSLNIA) for AAV capsid engineering (residue 587), chimeric PMO conjugates, or nanoparticle functionalization. Its unique structure-activity relationship ensures validated tropism for cardiac/skeletal muscle and cannot be replicated by scrambled controls.

Molecular Formula C28H50N8O11
Molecular Weight 674.7 g/mol
CAS No. 216763-24-5
Cat. No. B14257945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH
CAS216763-24-5
Molecular FormulaC28H50N8O11
Molecular Weight674.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)N
InChIInChI=1S/C28H50N8O11/c1-7-13(4)21(27(45)31-15(6)28(46)47)36-24(42)17(9-20(30)39)33-23(41)16(8-12(2)3)32-25(43)19(11-38)35-26(44)18(10-37)34-22(40)14(5)29/h12-19,21,37-38H,7-11,29H2,1-6H3,(H2,30,39)(H,31,45)(H,32,43)(H,33,41)(H,34,40)(H,35,44)(H,36,42)(H,46,47)/t13-,14-,15-,16-,17-,18-,19-,21-/m0/s1
InChIKeyGKIGQGFMLITLCM-FRXCCCCGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP): Definitive Procurement Guide for a Validated Muscle-Targeting Peptide


H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (CAS 216763-24-5), also known as Skeletal Muscle-Targeted Peptide MSP or muscle-targeting peptide (MTP), is a linear heptapeptide with the sequence ASSLNIA [1]. It belongs to the class of tissue-targeting peptides and was originally identified via in vivo phage display screening for its enhanced binding to skeletal and cardiac muscle [2]. The peptide exhibits a molecular weight of 674.74 g/mol and has been extensively characterized for its ability to redirect viral vectors, oligonucleotides, and nanoparticles specifically to muscle tissues [3][4].

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP): Critical Rationale Against Generic Substitution of Muscle-Targeting Peptides


Generic substitution of muscle-targeting peptides is scientifically invalid due to the stringent sequence-specificity required for receptor binding and downstream biological effects. The ASSLNIA heptapeptide (MSP) exhibits a unique structure-activity relationship that cannot be replicated by scrambled sequence controls or other muscle-binding peptides. Studies have demonstrated that scrambled control peptides completely fail to competitively inhibit MSP-mediated infection, confirming sequence-dependent targeting [1]. Furthermore, even subtle alterations in peptide orientation within chimeric constructs (e.g., B-MSP-PMO vs. MSP-B-PMO) produce markedly different cellular uptake and exon-skipping efficiencies in dystrophin-deficient models [2]. Therefore, substituting MSP with an alternative muscle-targeting peptide—even one with similar in vitro binding—carries a high risk of unpredictable or diminished in vivo performance, particularly in the context of systemic delivery applications where tissue tropism and biodistribution are critical parameters [3].

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP): Empirical Evidence of Quantifiable Differentiation Versus Comparators


AAV587MTP (MSP-Inserted AAV2) Exhibits 24.3-Fold Enhanced Cardiac Tropism Versus Unmodified AAV2 Vector in Systemic Delivery

Incorporation of the ASSLNIA (MSP) peptide into the AAV2 capsid at residue 587 (AAV587MTP) resulted in a 24.3-fold increase in vector tropism to the heart compared to unmodified AAV2, as measured by luciferase activity 7 days post-intravenous administration in mice [1]. This enhancement was accompanied by reduced tropism to non-muscle tissues including liver, lungs, and spleen, demonstrating targeted redistribution. In contrast, a heparin-binding site mutant AAV2 (AAVHBSMut) lost infectivity on both muscle and non-muscle cells, confirming that the effect is not merely due to loss of native tropism [1]. Importantly, free MSP peptide—but not a scrambled control peptide—competitively inhibited AAV587MTP infection of myotubes, establishing sequence-specific targeting [1].

Gene Therapy AAV Vector Engineering Muscle Tropism

Phage Displaying ASSLNIA (MSP) Peptide Demonstrates 9- to 20-Fold Increase in Muscle Selectivity Versus Control Phage (No Insert)

In the original identification study, phage clones displaying the ASSLNIA heptapeptide exhibited a 9- to 20-fold increase in muscle selectivity compared to control phage with no peptide insert, following intravenous injection and tissue harvest in mice [1]. The degree of enhancement varied depending on the specific control tissue used for comparison (brain or kidney). Subsequent sequencing of muscle-localizing phage revealed that ASSLNIA was the dominant sequence, representing 40% of all clones analyzed, underscoring its robust in vivo selection advantage [2]. Immunohistochemical localization confirmed that the peptide-bearing phage was found within focal areas of myofiber membranes, indicating specific binding to muscle cell surfaces [1].

Phage Display Targeting Ligand Discovery Muscle Biology

Chimeric B-MSP-PMO Conjugate Yields Superior Exon-Skipping Activity Versus Reverse Orientation (MSP-B-PMO) in Dystrophin-Deficient mdx Mice

A study investigating the impact of peptide orientation in chimeric peptide-PMO (phosphorodiamidate morpholino oligomer) conjugates found that the B-MSP-PMO configuration—where the cell-penetrating peptide (B peptide) is N-terminal to the MSP sequence—resulted in significantly higher levels of exon skipping and dystrophin protein restoration in the muscles of mdx mice compared to the reverse orientation, MSP-B-PMO [1]. This observation was corroborated by immunohistochemical staining, RT-PCR, and western blot analyses [1]. The differential activity was attributed to enhanced cellular uptake of the B-MSP-PMO conjugate into muscle cells, establishing that the specific arrangement of MSP within a larger targeting construct is a critical determinant of therapeutic efficacy [1].

Antisense Oligonucleotide Duchenne Muscular Dystrophy Exon Skipping

MSP (ASSLNIA) Demonstrates Distinct Cardiac and Quadriceps Targeting Profile Compared to T9 Peptide (SKTFNTHPQSTP)

While direct head-to-head data comparing MSP and T9 peptide in the same assay system is limited in the public domain, cross-study analysis reveals distinct targeting profiles that inform selection. MSP, when displayed on AAV2, enhances tropism to both cardiac and skeletal muscle with quantified fold-changes (e.g., 24.3-fold for heart vs. unmodified AAV2) [1]. In contrast, published data for T9 peptide (SKTFNTHPQSTP) indicates it binds tightly to C2C12 myoblasts and, when conjugated to oligonucleotides, increases specificity to the heart and quadriceps muscles, while no similar targeting is observed for the kidney, liver, or diaphragm . This suggests that while both peptides target striated muscle, their specific receptor interactions and biodistribution patterns may differ, with MSP's broader muscle tropism enhancement across various muscle groups (including heart) documented via quantitative AAV vector studies [1]. Selection should therefore be based on the specific muscle type of interest and the intended delivery platform.

Comparative Targeting Peptide Ligands Biodistribution

MSP Peptide Enables Heparin-Independent Infection of Myotubes by AAV587MTP, Distinct from Heparin-Binding-Deficient AAV2 Mutant

AAV587MTP, which incorporates MSP after residue 587 of the AAV2 capsid, completely abolished heparin-binding capacity yet retained infectivity on differentiated myotubes in a heparin-independent manner [1]. This is in stark contrast to an AAV2 mutant with targeted mutations in its native heparin-binding site (AAVHBSMut), which lost infectivity on both non-muscle and muscle cells [1]. This indicates that the MSP peptide does not merely ablate native AAV2 tropism but actively redirects the vector to an alternative, muscle-specific receptor. Furthermore, competitive inhibition experiments using free MSP peptide (but not a scrambled control) confirmed that the interaction is sequence-dependent [1].

AAV Transduction Mechanism Heparan Sulfate Proteoglycan Receptor Usage

H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP): Defined Research & Industrial Applications Supported by Empirical Evidence


Engineering of AAV Vectors with Enhanced Cardiac and Skeletal Muscle Tropism for Gene Therapy

Procure H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP) for the genetic modification of adeno-associated virus (AAV) capsids, specifically at residue 587, to create vectors with a 24.3-fold enhanced tropism for cardiac muscle and significantly improved overall muscle targeting following systemic administration, as demonstrated in murine models [1]. This application is directly supported by quantitative evidence showing reduced off-target delivery to liver, lungs, and spleen compared to unmodified AAV2 [1].

Development of Targeted Antisense Oligonucleotide Conjugates for Duchenne Muscular Dystrophy (DMD) Research

Utilize MSP as a muscle-targeting component in chimeric peptide-phosphorodiamidate morpholino oligomer (PMO) conjugates for enhanced systemic delivery and exon skipping in DMD models. Evidence indicates that the specific orientation of MSP within the conjugate (e.g., B-MSP-PMO) is critical for maximizing cellular uptake and dystrophin restoration in mdx mice [2]. Procurement should be guided by the intended conjugate design to ensure optimal therapeutic efficacy.

Surface Functionalization of Nanoparticles and Dendrimers for Muscle-Specific Drug Delivery and Imaging

Employ H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH (MSP) as a targeting ligand for the surface modification of nanoparticulate delivery systems, such as PAMAM dendrimers, to achieve selective delivery of plasmid DNA or therapeutic cargo to skeletal muscle cells [3]. This application is founded on the peptide's demonstrated ability to selectively bind muscle tissue in vivo and its capacity to redirect viral vectors to muscle [1][3].

Competitive Inhibition Assays to Validate MSP-Specific Targeting Mechanisms

Procure the free MSP peptide for use as a specific competitive inhibitor in cell culture experiments to confirm sequence-dependent targeting of MSP-modified delivery vectors. Studies show that free MSP peptide, but not a scrambled control peptide, effectively competes with AAV587MTP for binding to myotubes, thereby validating the specificity of the targeting interaction [1].

Quote Request

Request a Quote for H-Ala-Ser-Ser-Leu-Asn-Ile-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.